1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene
Description
1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with three methyl groups and a hexoxy chain linked to another trimethylphenoxy group. It is a colorless liquid that is nearly insoluble in water but soluble in organic solvents.
Properties
IUPAC Name |
1,2,5-trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-17-13-19(3)21(5)23(15-17)25-11-9-7-8-10-12-26-24-16-18(2)14-20(4)22(24)6/h13-16H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTIAJJKNJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCOC2=CC(=CC(=C2C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene typically involves multiple steps:
Formation of 2,3,5-trimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 6-(2,3,5-trimethylphenoxy)hexanol: This involves the reaction of 2,3,5-trimethylphenol with 6-bromohexanol in the presence of a base like sodium hydride.
Final Coupling: The final step involves the coupling of 6-(2,3,5-trimethylphenoxy)hexanol with 1,2,5-trimethylbenzene using a suitable catalyst like palladium on carbon under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethylbenzene: An aromatic hydrocarbon with three methyl groups on the benzene ring.
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different methyl group positions.
1,3,5-Trimethylbenzene:
Uniqueness
1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene is unique due to its complex structure, which includes both a trimethylbenzene core and a hexoxy chain linked to another trimethylphenoxy group. This structural complexity imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
